molecular formula C24H31N3O4 B14619932 N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide CAS No. 60079-69-8

N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide

Cat. No.: B14619932
CAS No.: 60079-69-8
M. Wt: 425.5 g/mol
InChI Key: LUACFVQEOLMFKZ-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for the amino terminus, and a leucyl and phenylalaninamide moiety. This compound is often used in biochemical research due to its ability to inhibit specific enzymes and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide typically involves the following steps:

    Protection of the Amino Group: The amino group of L-leucine is protected using a benzyloxycarbonyl (Cbz) group.

    Coupling Reaction: The protected L-leucine is then coupled with N-methyl-L-phenylalaninamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the protective group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids.

    Oxidation: Oxidative cleavage can occur at the benzyloxycarbonyl group, leading to the formation of benzaldehyde and the corresponding peptide.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection or other carbamates for substitution reactions.

Major Products Formed

    Hydrolysis: L-leucine, N-methyl-L-phenylalaninamide, and benzyl alcohol.

    Oxidation: Benzaldehyde and the corresponding peptide fragments.

    Substitution: Various substituted peptides depending on the reagents used.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.

    Biology: Acts as an enzyme inhibitor, particularly for proteases, and is used in studies involving protein degradation and turnover.

    Medicine: Investigated for its potential therapeutic applications in diseases where protease inhibition is beneficial, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques like HPLC.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide involves its interaction with specific enzymes, particularly proteases. The benzyloxycarbonyl group acts as a protective group, preventing premature degradation of the peptide. Upon interaction with the target enzyme, the compound inhibits its activity by binding to the active site, thereby blocking substrate access and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide is unique due to its specific combination of amino acids and the presence of a methyl group on the phenylalanine residue. This structural uniqueness contributes to its specific inhibitory activity and its distinct applications in research and industry.

Properties

CAS No.

60079-69-8

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C24H31N3O4/c1-17(2)14-20(27-24(30)31-16-19-12-8-5-9-13-19)23(29)26-21(22(28)25-3)15-18-10-6-4-7-11-18/h4-13,17,20-21H,14-16H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)/t20-,21-/m0/s1

InChI Key

LUACFVQEOLMFKZ-SFTDATJTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.